FGF basic (1-24) (human, bovine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

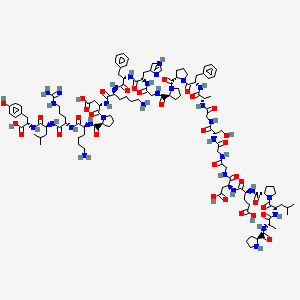

FGF-basic, also known as bFGF or FGF-2, is a member of the fibroblast growth factor (FGF) family . It is a single-chain polypeptide growth factor that plays a significant role in wound healing and is a potent inducer of angiogenesis . Several different forms of the human protein exist, ranging from 18-24 kDa in size due to the use of alternative start sites within the FGF-2 gene . It has a 55 percent amino acid residue identity to FGF-1 and has potent heparin-binding activity .

Synthesis Analysis

FGF-basic is a recombinant protein expressed in E. coli . It is recommended to reconstitute in sterile distilled water or aqueous buffer containing 0.1% BSA to a concentration of 0.1-1.0 mg/mL .Molecular Structure Analysis

FGF-basic is a 17.1 kDa protein consisting of 154 amino acid residues . The amino acid sequence is AAGSITTLPS LPEDGGSGAF PPGHFKDPKR LYCKNGGFFL RIHPDGRVDG VREKSDPHIK LQLQAEERGV VSIKGVCANR YLAMKEDGRL LASKCVTDEC FFFERLESNN YNTYRSRKYS SWYVALKRTG QYKLGPKTGP GQKAILFLPM SAKS .Chemical Reactions Analysis

FGF-basic interacts with high-affinity transmembrane receptors to influence cell proliferation and tissue neovascularization . It is an extremely potent inducer of DNA synthesis in a variety of cell types from mesoderm and neuroectoderm lineages .Physical And Chemical Properties Analysis

FGF-basic is a lyophilized protein with a molecular weight of 17.1 kDa . The endotoxin concentration is <0.1 EU/µg .Wissenschaftliche Forschungsanwendungen

Angiogenesis and Tissue Repair

Basic Fibroblast Growth Factor (FGF), found in bovine pituitary and hypothalamus, is a potent mitogen for capillary endothelial cells and stimulates angiogenesis in vivo, potentially playing a role in tissue repair. This suggests its significance in angiogenesis and tissue regeneration applications (Abraham et al., 1986).

Myelin Basic Protein and Neural Regeneration

FGF isolated from bovine brain has been identified as a component of myelin basic protein. This finding implicates FGF in neural regeneration and repair, as it could provide a physiological stimulus for wound healing and myelin repair in the central and peripheral nervous system (Westall, Lennon, & Gospodarowicz, 1978).

Vascular Development

Research on the bovine retina shows that basic FGF is involved in vascular development. The presence of basic FGF in developing capillaries during fetal growth highlights its role in vascular formation and development (Hanneken et al., 1989).

Structural Analysis and Receptor Binding

Studies on the three-dimensional structures of FGFs have shown that these factors stimulate cell proliferation and differentiation through receptor-mediated pathways. This information is crucial for understanding how FGF interacts with cellular receptors, which is fundamental for therapeutic applications (Zhu et al., 1993).

Role in Testicular Function and Spermatogenesis

Basic FGF purified from bovine testis suggests its presence in the testis and its potential role as a local regulator of testicular function, which might be significant for studies related to spermatogenesis and testicular development (Ueno et al., 1987).

Gene Localization

The genes for basic and acidic FGFs are located on different human chromosomes, which indicates that these growth factors, although related, are distinct and are not linked, underscoring their diverse biological roles (Mergia et al., 1986).

Biomedical Applications

Recombinant FGFs expressed in yeast show potential medical applications in wound healing, tissue grafting, nerve regeneration, and ischemia treatment, due to their potent biological activity and the structural fidelity of yeast-derived proteins (Barr et al., 1988).

Synaptic Plasticity and Neural Development

FGF, particularly the basic form (bFGF), has implications in the development, regeneration, and synaptic plasticity of central neurons. This emphasizes its importance in neurological research and potential therapeutic applications for neural disorders (Seifert et al., 1990).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

FGF-basic and its receptor (FGFR) play an essential role in the development and maintenance of the nervous system as well as in neuroinflammation and have been shown to improve the survival rate of dopaminergic neurons . This lays a foundation for further study on the potential function in the regulation of bovine adipogenic differentiation .

Eigenschaften

IUPAC Name |

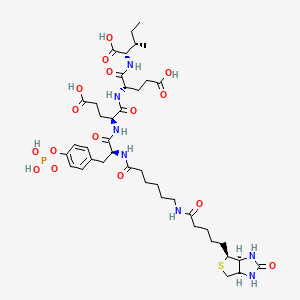

(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H173N31O33/c1-64(2)49-78(107(171)145-85(117(181)182)53-70-35-37-72(151)38-36-70)139-104(168)76(30-18-44-125-118(121)122)135-103(167)75(28-14-16-42-120)137-111(175)88-32-21-46-147(88)115(179)84(56-97(160)161)144-105(169)74(27-13-15-41-119)136-108(172)79(51-68-23-9-7-10-24-68)140-109(173)80(54-71-57-123-63-130-71)133-94(155)61-129-110(174)87-31-19-47-148(87)116(180)90-34-22-48-149(90)114(178)83(52-69-25-11-8-12-26-69)143-98(162)66(5)131-92(153)60-128-101(165)86(62-150)134-93(154)59-126-91(152)58-127-100(164)81(55-96(158)159)141-106(170)77(39-40-95(156)157)138-112(176)89-33-20-45-146(89)113(177)82(50-65(3)4)142-99(163)67(6)132-102(166)73-29-17-43-124-73/h7-12,23-26,35-38,57,63-67,73-90,124,150-151H,13-22,27-34,39-56,58-62,119-120H2,1-6H3,(H,123,130)(H,126,152)(H,127,164)(H,128,165)(H,129,174)(H,131,153)(H,132,166)(H,133,155)(H,134,154)(H,135,167)(H,136,172)(H,137,175)(H,138,176)(H,139,168)(H,140,173)(H,141,170)(H,142,163)(H,143,162)(H,144,169)(H,145,171)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,121,122,125)/t66-,67-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFTYXKQUONNFY-NQXPEFQPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C9CCCN9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]9CCCN9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H173N31O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2553.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FGF basic (1-24) (human, bovine) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)

![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)

![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)